2,2,3-Trimethyl-alpha-propylcyclopent-3-enebutyraldehyde
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Overview
Description
2,2,3-Trimethyl-alpha-propylcyclopent-3-enebutyraldehyde is an organic compound with the molecular formula C15H26O and a molecular weight of 222.36634 g/mol . This compound is characterized by its unique structure, which includes a cyclopentene ring substituted with multiple methyl groups and an aldehyde functional group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trimethyl-alpha-propylcyclopent-3-enebutyraldehyde typically involves the reaction of cyclopentene derivatives with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated systems to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,2,3-Trimethyl-alpha-propylcyclopent-3-enebutyraldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methyl groups and the cyclopentene ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopentene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,3-Trimethyl-alpha-propylcyclopent-3-enebutyraldehyde is utilized in various scientific research fields, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,3-Trimethyl-alpha-propylcyclopent-3-enebutyraldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,2,3-Trimethyl-alpha-propylcyclopent-3-enebutyraldehyde include:
- 2,2,3-Trimethylcyclopent-3-enebutyraldehyde
- 2,2,3-Trimethyl-alpha-propylcyclopent-3-enol
- 2,2,3-Trimethyl-alpha-propylcyclopent-3-enecarboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the aldehyde functional group.
Properties
CAS No. |
74981-31-0 |
---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
2-[2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethyl]pentanal |
InChI |
InChI=1S/C15H26O/c1-5-6-13(11-16)8-10-14-9-7-12(2)15(14,3)4/h7,11,13-14H,5-6,8-10H2,1-4H3 |
InChI Key |
RYOMWOMFXGBTGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC1CC=C(C1(C)C)C)C=O |
Origin of Product |
United States |
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